

A Comparative Guide to the Selectivity of TP0427736 and Other ALK5 Inhibitors

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Compound of Interest

Compound Name: TP0427736

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of four prominent Activin Receptor-Like Kinase 5 (ALK5) inhibitors: **TP0427736**, Galunisertib, RepSox, and SB-431542. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by providing a clear overview of their on-target potency and off-target activities.

Introduction to ALK5 Inhibition

Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor 1 (TGF- β R1), is a serine/threonine kinase that plays a pivotal role in the TGF- β signaling pathway. This pathway is crucial in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF- β /ALK5 pathway is implicated in various pathologies, most notably in fibrosis and cancer progression. Consequently, the development of potent and selective ALK5 inhibitors is a significant area of therapeutic research. An ideal ALK5 inhibitor would exhibit high potency against its intended target while minimizing interactions with other kinases to reduce the potential for off-target effects and associated toxicities. This guide offers a comparative analysis of the selectivity of **TP0427736** against other well-characterized ALK5 inhibitors.

Kinase Inhibition Profiles

The following tables summarize the available quantitative data on the inhibitory activity of **TP0427736**, Galunisertib, RepSox, and SB-431542 against ALK5 and other kinases. The data has been compiled from various sources and assays, as detailed in the Experimental Protocols section.

Table 1: Potency Against Primary Target (ALK5)

Inhibitor	Assay Type	Target	IC50 (nM)
TP0427736	Kinase Assay (ELISA)	ALK5	2.72[1][2][3][4]
Galunisertib	Autophosphorylation Assay	ALK5 (TGFβRI)	56[5]
Binding Assay (DiscoverX)	ALK5 (TGFβRI)	172[5][6]	
RepSox	Autophosphorylation Assay	ALK5	4[7][8][9]
Binding Assay	ALK5	23[7][8][9]	
SB-431542	Cell-free Kinase Assay	ALK5	94[10][11][12][13]

Table 2: Selectivity Profile Against Other Kinases

Inhibitor	Off-Target Kinase	Assay Type	IC50 (nM)	Fold Selectivity (Off-Target IC50 / ALK5 IC50)
TP0427736	ALK3	Kinase Assay (ELISA)	836[1][2][3][4]	~307
Galunisertib	ALK4 (ACVR1B)	Binding Assay (DiscoverX)	80[5][6]	~0.47 (less selective)
TGFβRII	Binding Assay (DiscoverX)	210[5][6]	~1.22 (less selective)	
RIPK2	Binding Assay (DiscoverX)	220	~1.28 (less selective)	
CSNK1A1	Binding Assay (DiscoverX)	260	~1.51 (less selective)	
RepSox	p38 MAPK	Kinase Assay	>16,000[7]	>4000
JNK1	Kinase Assay	>16,000[7]	>4000	
GSK3	Kinase Assay	>16,000[7]	>4000	
SB-431542	ALK4	Cell-free Kinase Assay	140[12][13]	~1.49 (less selective)
ALK7	Cell-free Kinase Assay	-	-	
p38 MAPK	Kinase Assay	>10,000	>106	
JNK1	Kinase Assay	>10,000	>106	

Experimental Protocols

The inhibitory activities and selectivity profiles presented in this guide were determined using a variety of experimental methodologies. Below are detailed descriptions of the key assays cited.

Kinase Inhibition Assay (ELISA) for TP0427736

The kinase inhibitory activity of **TP0427736** was evaluated using an Enzyme-Linked Immunosorbent Assay (ELISA)[4].

- Principle: This assay measures the extent of phosphorylation of a substrate by the target kinase in the presence of an inhibitor. The phosphorylated substrate is then detected using a specific antibody, and the signal is quantified.
- Protocol Outline:
 - Coating: A substrate for the ALK5 kinase is coated onto the wells of a microplate.
 - Kinase Reaction: Recombinant ALK5 enzyme is added to the wells along with ATP and varying concentrations of the test inhibitor (**TP0427736**). The reaction is allowed to proceed for a defined period.
 - Detection: The reaction is stopped, and the wells are washed. A primary antibody specific to the phosphorylated form of the substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
 - Signal Generation: A substrate for the enzyme-conjugated secondary antibody is added, leading to a colorimetric or fluorometric signal.
 - Data Analysis: The signal intensity is measured, which is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.

DiscoverX KINOMEScan™ Platform for Galunisertib

The selectivity of Galunisertib was determined using the KINOMEScan™ platform from DiscoverX, which is an active site-directed competition binding assay[5][9][14].

- Principle: This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.
- Protocol Outline:

- Kinase Library: A large panel of human kinases are tagged with a unique DNA identifier.
- Competition Assay: The DNA-tagged kinases are incubated with the test compound (Galunisertib) and an immobilized, broad-spectrum kinase inhibitor.
- Quantification: Kinases that are not bound by the test compound will bind to the immobilized ligand and are captured on a solid support. The amount of each kinase captured is quantified using qPCR with primers specific to the DNA tag of each kinase.
- Data Analysis: The amount of kinase detected is inversely proportional to the binding affinity of the test compound. This allows for the determination of dissociation constants (K_d) or IC_{50} values across a wide range of kinases.

Fluorescence Polarization (FP) Binding Assay for RepSox

The binding affinity of RepSox to ALK5 was determined using a fluorescence polarization assay^{[8][9][15][16][17][18][19]}.

- Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently-labeled molecule (tracer) upon binding to a larger molecule (the kinase). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger kinase, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to the kinase will cause a decrease in polarization.
- Protocol Outline:
 - Reaction Mixture: Recombinant ALK5 is incubated with a fluorescently-labeled tracer (a known ALK5 ligand) and varying concentrations of the test inhibitor (RepSox).
 - Equilibration: The reaction is allowed to reach binding equilibrium.
 - Measurement: The fluorescence polarization of each sample is measured using a plate reader equipped with polarizing filters.

- Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration to determine the IC50 value.

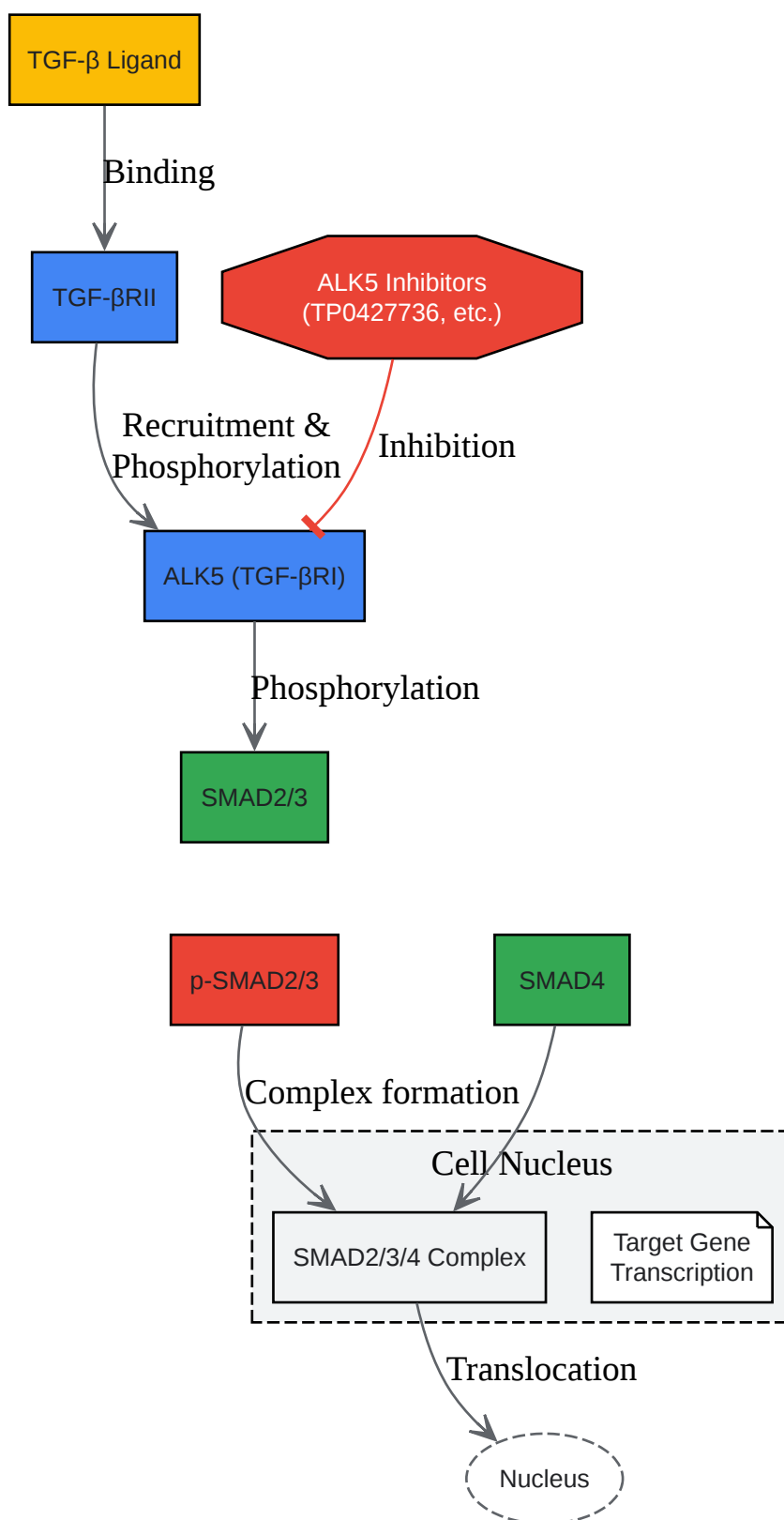
Radiometric Kinase Assay for SB-431542

The inhibitory activity of SB-431542 was assessed using a radiometric filter binding assay[7][10][11][20][21].

- Principle: This is a direct enzymatic assay that measures the transfer of a radiolabeled phosphate group from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ to a kinase substrate.
- Protocol Outline:
 - Kinase Reaction: The kinase reaction is set up with the recombinant kinase (e.g., ALK5), a suitable substrate (peptide or protein), and ATP spiked with $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$, in the presence of varying concentrations of the inhibitor (SB-431542).
 - Reaction Termination and Separation: The reaction is stopped, and the mixture is spotted onto a filter membrane (e.g., phosphocellulose paper) that binds the substrate but not the free ATP. The filter is then washed to remove unincorporated radiolabeled ATP.
 - Quantification: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or a phosphorimager.
 - Data Analysis: The reduction in radioactive signal with increasing inhibitor concentration is used to calculate the IC50 value.

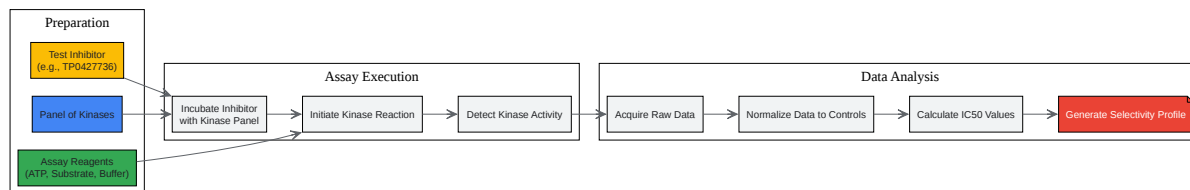
Visualizing Key Pathways and Processes

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams have been generated.



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Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.



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